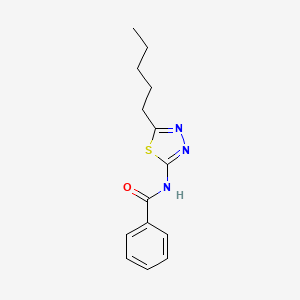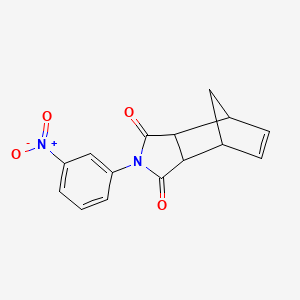![molecular formula C21H22N4O3S B15153902 [5,5-dioxido-3-(piperidin-1-yl)[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl](4-methylphenyl)methanone](/img/structure/B15153902.png)
[5,5-dioxido-3-(piperidin-1-yl)[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl](4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6400(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione is a complex organic compound with a unique structure that includes a tricyclic core, a piperidine ring, and a methylbenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the piperidine ring, and attachment of the methylbenzoyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance efficiency and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tricyclic molecules with piperidine or benzoyl groups, such as:
- 4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione
- 4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione
Uniqueness
The uniqueness of 4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C21H22N4O3S |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(5,5-dioxo-3-piperidin-1-yl-3H-[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C21H22N4O3S/c1-15-9-11-16(12-10-15)20(26)24-21(23-13-5-2-6-14-23)25-19(22-24)17-7-3-4-8-18(17)29(25,27)28/h3-4,7-12,21H,2,5-6,13-14H2,1H3 |
Clé InChI |
GFEDYLVQILWZIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N2C(N3C(=N2)C4=CC=CC=C4S3(=O)=O)N5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(3-nitrophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15153821.png)
![5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15153841.png)
![3-oxo-N-(2-phenylethyl)-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153844.png)
![5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B15153857.png)
![1-[(4-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B15153860.png)


![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B15153880.png)
![2-(2,4-dimethylphenyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B15153886.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide](/img/structure/B15153889.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-butoxybenzamide](/img/structure/B15153894.png)
![2-[(2Z)-2-(cyclopentylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide](/img/structure/B15153915.png)
![4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid](/img/structure/B15153920.png)

